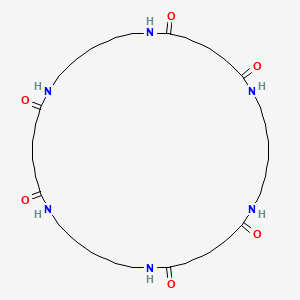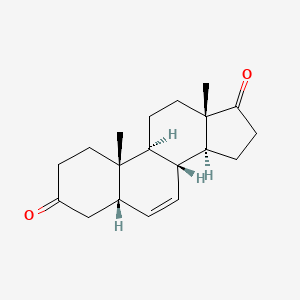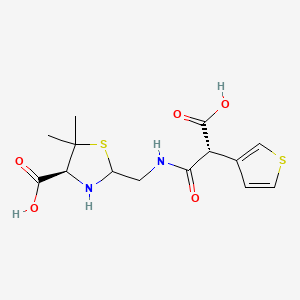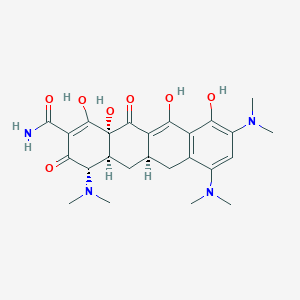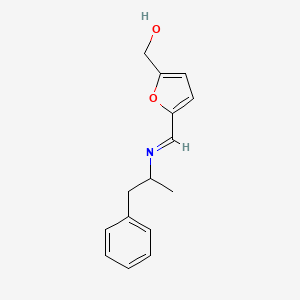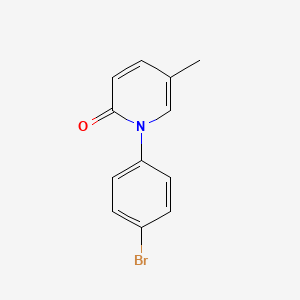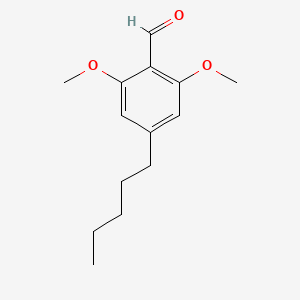
2,6-Dimethoxy-4-pentylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-4-pentylbenzaldehyde is an organic compound with the molecular formula C14H20O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a pentyl chain attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemical products, including cannabinoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-pentylbenzaldehyde typically involves the alkylation of 2,6-dimethoxybenzaldehyde with a pentyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the methoxybenzaldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-4-pentylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and strong bases.
Major Products Formed
Oxidation: 2,6-Dimethoxy-4-pentylbenzoic acid.
Reduction: 2,6-Dimethoxy-4-pentylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-4-pentylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxy-4-pentylbenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other bioactive molecules, influencing biological processes through its metabolites. The specific pathways and targets depend on the context of its use and the nature of the derived compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxybenzaldehyde: Lacks the pentyl chain, making it less hydrophobic.
4-Pentylbenzaldehyde: Lacks the methoxy groups, affecting its reactivity and solubility
Uniqueness
2,6-Dimethoxy-4-pentylbenzaldehyde is unique due to the combination of methoxy groups and a pentyl chain, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2,6-dimethoxy-4-pentylbenzaldehyde |
InChI |
InChI=1S/C14H20O3/c1-4-5-6-7-11-8-13(16-2)12(10-15)14(9-11)17-3/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
PALYYMRQTYEEHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)

![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
